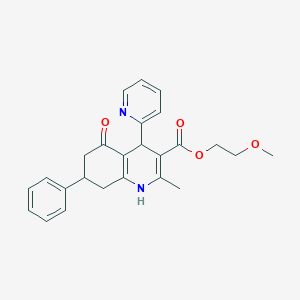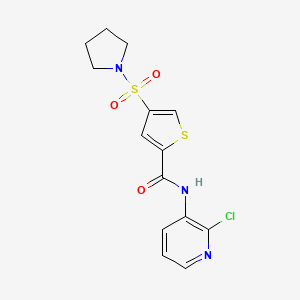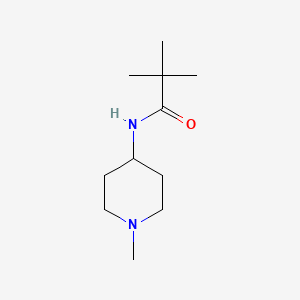![molecular formula C17H19NO4S B5205332 ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl 2-(4-isopropylbenzylidene)-5-oxo-1,3-thiazolidine-3-acetate, is a chemical compound with potential applications in scientific research. This compound belongs to the thiazolidinedione family and has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been investigated for its potential as a therapeutic agent for diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a therapeutic agent for various diseases. This compound may also be useful in studying the mechanisms of inflammation, oxidative stress, and cancer cell growth. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to investigate its potential as a therapeutic agent for diabetes and Alzheimer's disease. Another direction is to study its mechanisms of action in inflammation, oxidative stress, and cancer cell growth. Additionally, further research is needed to determine the toxicity and safety of this compound for use in humans.
Méthodes De Synthèse
The synthesis of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been reported in the literature. The method involves the reaction of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acetoacetate with 4-isopropylbenzaldehyde in the presence of ammonium acetate and glacial acetic acid. The resulting product is then reacted with thiosemicarbazide in ethanol to yield the final compound.
Applications De Recherche Scientifique
Ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential as a therapeutic agent for diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 2-[(5E)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-22-15(19)10-18-16(20)14(23-17(18)21)9-12-5-7-13(8-6-12)11(2)3/h5-9,11H,4,10H2,1-3H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZQRRCMCKPEFE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(C)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5E)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)

![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)